molecular formula C18H23N5O7S2 B2958010 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate CAS No. 1351594-91-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2958010
CAS No.: 1351594-91-6
M. Wt: 485.53
InChI Key: NMVSNKXGLYXRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H23N5O7S2 and its molecular weight is 485.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : Research has shown the versatility of thiadiazole derivatives in the synthesis of various heterocycles, demonstrating their potential in creating compounds with significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These findings indicate the chemical's role in developing pest control agents (Fadda et al., 2017).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of heterocyclic molecules, including those with thiadiazole cores, has been explored for their potential biological activities. Such synthetic approaches highlight the efficiency and novel applications of these compounds in medicinal chemistry (Başoğlu et al., 2013).

Biological Activities and Applications

  • Antimicrobial and Anti-inflammatory Properties : Compounds derived from thiadiazole have been investigated for their antimicrobial activities. This includes novel scaffolds incorporating thiadiazole with piperidine and piperazine, showing promise against various bacterial and fungal strains. Such research underscores the potential of these compounds in developing new antimicrobial agents (Abdelmajeid et al., 2017).

  • Anticancer Activities : The synthesis and evaluation of thiadiazole derivatives for anticancer activities have been a significant area of research. For instance, certain derivatives have shown potent antiproliferative activity against cancer cell lines, such as HeLa (human cervical cancer) and A549 (human lung cancer), indicating their potential as therapeutic agents in cancer treatment (Wu et al., 2017).

  • Anticholinesterase Agents : The evaluation of benzothiazole-based new piperazine-dithiocarbamate derivatives for their anti-acetylcholinesterase activity represents another application. Some compounds have been identified as potential anticholinesterase agents, which could be useful in the treatment of diseases like Alzheimer's (Mohsen et al., 2014).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2.C2H2O4/c1-2-25-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-24-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVSNKXGLYXRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.